Mureidomycin A is produced by the actinobacterium Streptomyces flavidovirens, specifically strain SANK 60486. This microorganism is cultivated under specific fermentation conditions to maximize the yield of mureidomycin A along with its analogs, such as mureidomycins B, C, and D . The production process typically involves monitoring the fermentation using microbiological assays to determine the optimal harvesting time, which is generally between 72 to 96 hours post-inoculation .
Mureidomycin A belongs to the class of nucleoside antibiotics. Its structure features a nucleoside core linked to a peptide moiety, which is essential for its biological activity. The compound is amphoteric, allowing it to form various salts and esters that may enhance its pharmacological properties .
The synthesis of mureidomycin A can be achieved through both natural fermentation and synthetic methods. The natural approach involves cultivating Streptomyces flavidovirens in a suitable medium, typically supplemented with various nutrients to promote growth and antibiotic production.
Mureidomycin A has a complex molecular structure characterized by a nucleoside backbone linked to a peptide chain. The molecular formula is , with a molecular weight of approximately 372.4 g/mol.
Mureidomycin A undergoes various chemical reactions typical of nucleoside antibiotics. Its primary reaction involves binding to bacterial enzymes involved in peptidoglycan synthesis, leading to inhibition of cell wall formation.
The mechanism of action of mureidomycin A primarily involves its interference with bacterial cell wall synthesis:
Studies have shown that mureidomycin A effectively inhibits growth in various Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, demonstrating its potential as an antibacterial agent .
Mureidomycin A has several significant applications in scientific research:
Mureidomycin A (MRD-A) was first isolated in the late 1980s from the soil actinomycete Streptomyces flavidovirens SANK 60486, identified during antibiotic screening programs targeting gram-negative pathogens [4] [6]. This discovery occurred alongside the characterization of structurally related compounds mureidomycins B, C, and D, marking the emergence of a novel antibiotic class [4]. Initial taxonomy-linked production studies showed inconsistent expression, suggesting cryptic biosynthetic gene clusters requiring specific activation signals. Decades later, genome mining of Streptomyces roseosporus NRRL 15998 revealed a homologous but silent 28-gene cluster (designated mrd) spanning 34 kb and encoding all enzymatic machinery for mureidomycin biosynthesis [1] [7]. This cluster shared 94–99% identity with the napsamycin biosynthetic cluster from Streptomyces sp. DSM 5940, indicating evolutionary conservation across Streptomyces lineages [1]. Crucially, heterologous expression attempts failed until 2015, when Jiang et al. activated the mrd cluster by constitutively expressing ssaA—a foreign pathway-specific regulator from the sansanmycin producer Streptomyces sp. strain SS—yielding eight novel acetylated mureidomycin analogs alongside MRD-A [1] [7]. This breakthrough confirmed S. roseosporus as a genetically tractable production host and underscored the cryptic nature of uridyl peptide biosynthesis.
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